(-)-Indolactam V

Catalog No.
S530629
CAS No.
90365-57-4
M.F
C17H23N3O2
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Indolactam V

CAS Number

90365-57-4

Product Name

(-)-Indolactam V

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1

InChI Key

LUZOFMGZMUZSSK-LRDDRELGSA-N

SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO

Solubility

Soluble in DMSO

Synonyms

Indolactam V; Indolactam-V; (-)-Indolactam V; (-)-ILV;

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO

Description

The exact mass of the compound Indolactam V is 301.179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Kinase C (PKC) Activation

Indolactam V functions as a PKC activator. It binds to various PKC isozymes (alpha, beta, gamma, delta, epsilon, and eta) with high affinity [1, 2]. This binding triggers downstream cellular signaling pathways involved in cell growth, differentiation, and proliferation. Researchers use Indolactam V to study PKC function and its role in various biological processes.

Sources:* [1] Kazanietz MG et al. (1984). Microbial toxins that stimulate protein kinase C activity. The Journal of biological chemistry, 259(20):12156-12162. * [2] Masuda A et al. (2002). Binding selectivity of conformationally restricted analogues of (-)-indolactam-V to the C1 domains of protein kinase C isozymes. Bioscience, biotechnology, and biochemistry, 66(7):1615-1617.

(-)-Indolactam V is an indole alkaloid derived from the marine cyanobacterium Lyngbya majuscula. This compound is notable for its potent activity as a protein kinase C activator, which plays a crucial role in various cellular signaling pathways. The structural formula of (-)-Indolactam V includes a unique indole ring system that contributes to its biological properties. It is recognized for its ability to mimic the action of phorbol esters, making it an important tool in biochemical research.

Indolactam V acts as a potent activator of various PKC isozymes, including α, β, γ, δ, ε, and η, with nanomolar Ki values []. The exact mechanism of activation is still being explored, but it's believed to involve binding to the regulatory domain of PKC, leading to conformational changes and subsequent enzyme activation []. This activation can influence various cellular processes, including cell proliferation, differentiation, and survival.

That are essential for its biological activity:

  • Activation of Protein Kinase C: (-)-Indolactam V activates multiple isozymes of protein kinase C, including α, β, γ, δ, ε, and η. This activation leads to translocation of the enzyme from the cytosol to the plasma membrane, facilitating various downstream signaling events .
  • Displacement of Ligands: It can displace phorbol dibutyrate binding in a micromolar range, indicating its strong interaction with the binding sites of protein kinase C .
  • Calcium Mobilization Modulation: (-)-Indolactam V affects calcium mobilization within cells by decreasing sensitivity to muscarinic agonists, which is crucial for neuronal signaling .

The biological activity of (-)-Indolactam V is primarily linked to its role as an activator of protein kinase C. This activation has implications in:

  • Cell Proliferation and Differentiation: The compound influences processes such as cell growth and differentiation, making it significant in cancer research.
  • Neurobiology: Its effects on neuronal cells suggest potential applications in neurodegenerative diseases and synaptic transmission studies .
  • Tumor Promotion: Research indicates that (-)-Indolactam V can act as a tumor promoter under certain conditions, although its potency varies compared to other compounds like teleocidin Bs .

The synthesis of (-)-Indolactam V has been approached through various methods:

  • Distortion-Controlled Indolyne Functionalization: This method establishes the C4–N linkage critical for forming the indole structure .
  • Intramolecular Buchwald–Hartwig Coupling: A concise synthesis pathway utilizing palladium and copper catalysis has been developed to produce (-)-Indolactam V from simple precursors .
  • Total Synthesis Approaches: Several total synthesis strategies have been reported, emphasizing different reaction conditions and starting materials to optimize yield and purity .

(-)-Indolactam V has diverse applications in scientific research:

  • Biochemical Research: As a potent activator of protein kinase C, it serves as a valuable tool for studying cellular signaling mechanisms.
  • Cancer Studies: Its role in promoting cell proliferation makes it relevant in cancer biology and therapeutic research.
  • Neuroscience: The compound's effects on neuronal signaling pathways position it as a candidate for investigating neurobiological processes.

Interaction studies involving (-)-Indolactam V have revealed insights into its mechanism of action:

  • Binding Affinity: Studies demonstrate that (-)-Indolactam V binds effectively to various protein kinase C isozymes, influencing their activity and localization within cells .
  • Comparative Analysis with Phorbol Esters: Research suggests that (-)-Indolactam V can serve as an alternative to phorbol esters in experimental setups aimed at understanding protein kinase C functions .

Several compounds share structural or functional similarities with (-)-Indolactam V. Here are notable examples:

Compound NameStructural FeaturesUnique Properties
Teleocidin BSimilar indole structureMore potent tumor promoter compared to (-)-Indolactam V
Lyngbyatoxin AIndole alkaloid with similar activityExhibits neurotoxic properties
PendolmycinRelated indole alkaloidDifferent binding affinities towards protein kinase C

Uniqueness of (-)-Indolactam V:
Unlike its counterparts, (-)-Indolactam V is distinguished by its specific activation profile across multiple protein kinase C isozymes and its relatively selective modulation of cellular signaling pathways. Its unique structure also allows for distinct interactions that are not observed with other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

301.17902698 g/mol

Monoisotopic Mass

301.17902698 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8CIY9O1323

MeSH Pharmacological Classification

Carcinogens

Wikipedia

Indolactam v

Dates

Modify: 2023-08-15
1: Stein J, Stahn S, Neudörfl JM, Sperlich J, Schmalz HG, Teusch N. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells. ChemMedChem. 2018 Jan 22;13(2):147-154. doi: 10.1002/cmdc.201700640. Epub 2018 Jan 4. PubMed PMID: 29195005.
2: Scavuzzo MA, Yang D, Borowiak M. Organotypic pancreatoids with native mesenchyme develop Insulin producing endocrine cells. Sci Rep. 2017 Sep 7;7(1):10810. doi: 10.1038/s41598-017-11169-1. PubMed PMID: 28883507; PubMed Central PMCID: PMC5589819.
3: Haynes-Smith J, Diaz I, Billingsley KL. Modular Total Synthesis of Protein Kinase C Activator (-)-Indolactam V. Org Lett. 2016 May 6;18(9):2008-11. doi: 10.1021/acs.orglett.6b00614. Epub 2016 Apr 13. PubMed PMID: 27074538.
4: Mori T, Zhang L, Awakawa T, Hoshino S, Okada M, Morita H, Abe I. Manipulation of prenylation reactions by structure-based engineering of bacterial indolactam prenyltransferases. Nat Commun. 2016 Mar 8;7:10849. doi: 10.1038/ncomms10849. PubMed PMID: 26952246; PubMed Central PMCID: PMC4786772.
5: Glover KP, Chen Z, Markell LK, Han X. Synergistic Gene Expression Signature Observed in TK6 Cells upon Co-Exposure to UVC-Irradiation and Protein Kinase C-Activating Tumor Promoters. PLoS One. 2015 Oct 2;10(10):e0139850. doi: 10.1371/journal.pone.0139850. eCollection 2015. PubMed PMID: 26431317; PubMed Central PMCID: PMC4592187.
6: Raveh A, Schultz PJ, Aschermann L, Carpenter C, Tamayo-Castillo G, Cao S, Clardy J, Neubig RR, Sherman DH, Sjögren B. Identification of protein kinase C activation as a novel mechanism for RGS2 protein upregulation through phenotypic screening of natural product extracts. Mol Pharmacol. 2014 Oct;86(4):406-16. doi: 10.1124/mol.114.092403. Epub 2014 Aug 1. PubMed PMID: 25086086.
7: Nathel NF, Shah TK, Bronner SM, Garg NK. Total syntheses of indolactam alkaloids (-)-indolactam V, (-)-pendolmycin, (-)-lyngbyatoxin A, and (-)-teleocidin A-2. Chem Sci. 2014 Jun 1;5(6):2184-2190. PubMed PMID: 24839542; PubMed Central PMCID: PMC4019407.
8: Mari M, Bartoccini F, Piersanti G. Synthesis of (-)-epi-indolactam V by an intramolecular Buchwald-Hartwig C-N coupling cyclization reaction. J Org Chem. 2013 Aug 2;78(15):7727-34. doi: 10.1021/jo4013767. Epub 2013 Jul 25. PubMed PMID: 23845025.
9: Ongley SE, Bian X, Zhang Y, Chau R, Gerwick WH, Müller R, Neilan BA. High-titer heterologous production in E. coli of lyngbyatoxin, a protein kinase C activator from an uncultured marine cyanobacterium. ACS Chem Biol. 2013 Sep 20;8(9):1888-93. doi: 10.1021/cb400189j. Epub 2013 Jun 17. PubMed PMID: 23751865; PubMed Central PMCID: PMC3880125.
10: Pal D, Outram SP, Basu A. Novel regulation of protein kinase C-η. Biochem Biophys Res Commun. 2012 Sep 7;425(4):836-41. doi: 10.1016/j.bbrc.2012.07.163. Epub 2012 Aug 7. PubMed PMID: 22892130; PubMed Central PMCID: PMC3438288.
11: Naujok O, Lenzen S. A critical re-evaluation of CD24-positivity of human embryonic stem cells differentiated into pancreatic progenitors. Stem Cell Rev. 2012 Sep;8(3):779-91. doi: 10.1007/s12015-012-9362-y. PubMed PMID: 22529013.
12: Ohmine S, Squillace KA, Hartjes KA, Deeds MC, Armstrong AS, Thatava T, Sakuma T, Terzic A, Kudva Y, Ikeda Y. Reprogrammed keratinocytes from elderly type 2 diabetes patients suppress senescence genes to acquire induced pluripotency. Aging (Albany NY). 2012 Jan;4(1):60-73. PubMed PMID: 22308265; PubMed Central PMCID: PMC3292906.
13: Kedei N, Lubart E, Lewin NE, Telek A, Lim L, Mannan P, Garfield SH, Kraft MB, Keck GE, Kolusheva S, Jelinek R, Blumberg PM. Some phorbol esters might partially resemble bryostatin 1 in their actions on LNCaP prostate cancer cells and U937 leukemia cells. Chembiochem. 2011 May 16;12(8):1242-51. doi: 10.1002/cbic.201100064. Epub 2011 May 3. PubMed PMID: 21542090; PubMed Central PMCID: PMC3313843.
14: Bronner SM, Goetz AE, Garg NK. Overturning indolyne regioselectivities and synthesis of indolactam V. J Am Chem Soc. 2011 Mar 23;133(11):3832-5. doi: 10.1021/ja200437g. Epub 2011 Feb 25. PubMed PMID: 21351773; PubMed Central PMCID: PMC3060274.
15: Xu Z, Zhang F, Zhang L, Jia Y. Total synthesis of (-)-indolactam V. Org Biomol Chem. 2011 Apr 7;9(7):2512-7. doi: 10.1039/c0ob01115k. Epub 2011 Feb 21. PubMed PMID: 21340068.
16: Thatava T, Nelson TJ, Edukulla R, Sakuma T, Ohmine S, Tonne JM, Yamada S, Kudva Y, Terzic A, Ikeda Y. Indolactam V/GLP-1-mediated differentiation of human iPS cells into glucose-responsive insulin-secreting progeny. Gene Ther. 2011 Mar;18(3):283-93. doi: 10.1038/gt.2010.145. Epub 2010 Nov 4. PubMed PMID: 21048796; PubMed Central PMCID: PMC3060028.
17: Takahashi S, Takagi H, Toyoda A, Uramoto M, Nogawa T, Ueki M, Sakaki Y, Osada H. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593. J Bacteriol. 2010 Jun;192(11):2839-51. doi: 10.1128/JB.01557-09. Epub 2010 Mar 26. PubMed PMID: 20348259; PubMed Central PMCID: PMC2876496.
18: Huynh MU, Elston MC, Hernandez NM, Ball DB, Kajiyama S, Irie K, Gerwick WH, Edwards DJ. Enzymatic production of (-)-indolactam V by LtxB, a cytochrome P450 monooxygenase. J Nat Prod. 2010 Jan;73(1):71-4. doi: 10.1021/np900481a. PubMed PMID: 20000453.
19: McCarron JG, Olson ML, Currie S, Wright AJ, Anderson KI, Girkin JM. Elevations of intracellular calcium reflect normal voltage-dependent behavior, and not constitutive activity, of voltage-dependent calcium channels in gastrointestinal and vascular smooth muscle. J Gen Physiol. 2009 Apr;133(4):439-57. doi: 10.1085/jgp.200810189. Epub 2009 Mar 16. PubMed PMID: 19289573; PubMed Central PMCID: PMC2699105.
20: Chen S, Borowiak M, Fox JL, Maehr R, Osafune K, Davidow L, Lam K, Peng LF, Schreiber SL, Rubin LL, Melton D. A small molecule that directs differentiation of human ESCs into the pancreatic lineage. Nat Chem Biol. 2009 Apr;5(4):258-65. doi: 10.1038/nchembio.154. Epub 2009 Mar 15. PubMed PMID: 19287398.

Explore Compound Types